molecular formula C20H20N4S B259032 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine

4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine

Cat. No. B259032
M. Wt: 348.5 g/mol
InChI Key: VBTKPNRTSCACGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is a compound that belongs to the family of thiomorpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. It also disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer, antifungal, and antibacterial activity, 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine has been shown to possess antioxidant and anti-inflammatory properties. It has also been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine. One potential direction is the development of novel analogs with improved solubility and reduced toxicity. Another direction is the investigation of its potential applications in agriculture, such as its use as a fungicide or herbicide. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is a promising compound with potential applications in various fields. Its broad-spectrum activity against cancer cell lines, fungi, and bacteria, as well as its antioxidant and anti-inflammatory properties, make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine can be achieved through several methods. One of the most common methods involves the reaction of 4-methylbenzonitrile, phenylhydrazine, and carbon disulfide in the presence of sodium ethoxide. The resulting product is then treated with morpholine and thionyl chloride to yield the final product.

Scientific Research Applications

4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to exhibit antifungal and antibacterial activity.

properties

Product Name

4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine

Molecular Formula

C20H20N4S

Molecular Weight

348.5 g/mol

IUPAC Name

4-[6-(4-methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine

InChI

InChI=1S/C20H20N4S/c1-15-7-9-16(10-8-15)18-20(24-11-13-25-14-12-24)21-19(23-22-18)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3

InChI Key

VBTKPNRTSCACGU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)N4CCSCC4

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)N4CCSCC4

Origin of Product

United States

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